3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Description
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and organic chemistry. Its structure features an Fmoc group—a photolabile protecting group for amines—linked via a propoxy spacer to a benzoic acid moiety. This compound is critical for introducing carboxylic acid functionality while maintaining orthogonality with other protecting groups in multi-step syntheses .
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNLMPLSOGZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of 3-Aminopropanol
The synthesis begins with the protection of 3-aminopropanol’s primary amine using Fmoc-Cl (9-fluorenylmethyl chloroformate). This step is critical to prevent undesired side reactions during subsequent ether bond formation.
Procedure :
- Reaction Setup : 3-Aminopropanol (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Aqueous sodium bicarbonate (NaHCO₃, 2.5 eq) is added to maintain a pH of 8–9.
- Fmoc-Cl Addition : Fmoc-Cl (1.2 eq) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
- Workup : The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product, Fmoc-NH-(CH₂)₃-OH, is purified via flash chromatography (silica gel, ethyl acetate/hexanes).
Key Data :
- Yield : 85–92%
- MS (ESI) : m/z = 332.1 [M+H]+
- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.0 Hz, 2H, Fmoc ArH), 7.40 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.45 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.70 (t, J = 5.2 Hz, 2H, CH₂OH), 3.40–3.25 (m, 2H, NHCH₂), 1.80–1.60 (m, 2H, CH₂CH₂CH₂).
Ether Bond Formation via Mitsunobu Reaction
The Mitsunobu reaction couples Fmoc-NH-(CH₂)₃-OH with methyl 3-hydroxybenzoate to form the propoxy linkage. This method avoids harsh alkylation conditions, preserving Fmoc integrity.
Procedure :
- Reaction Setup : Fmoc-NH-(CH₂)₃-OH (1.0 eq), methyl 3-hydroxybenzoate (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are combined in anhydrous tetrahydrofuran (THF).
- Reaction Progress : The mixture is stirred under nitrogen at room temperature for 12–16 hours.
- Workup : The solvent is evaporated, and the residue is purified via chromatography (ethyl acetate/hexanes) to isolate methyl 3-[3-(Fmoc-amino)propoxy]benzoate.
Key Data :
- Yield : 78–85%
- MS (ESI) : m/z = 480.2 [M+H]+
- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.60–7.30 (m, 6H, Fmoc ArH + benzoate ArH), 4.45 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 4.00 (t, J = 6.0 Hz, 2H, OCH₂), 3.90 (s, 3H, COOCH₃), 3.40–3.20 (m, 2H, NHCH₂), 1.95–1.70 (m, 2H, OCH₂CH₂).
Saponification of Methyl Ester
The final step hydrolyzes the methyl ester to yield the free carboxylic acid.
Procedure :
- Reaction Setup : Methyl 3-[3-(Fmoc-amino)propoxy]benzoate (1.0 eq) is dissolved in THF/water (3:1). Lithium hydroxide (LiOH, 5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.
- Workup : The solution is acidified to pH 2–3 with 1M HCl, precipitating the product. The solid is filtered, washed with cold water, and dried.
Key Data :
- Yield : 90–95%
- MS (ESI) : m/z = 466.1 [M+H]+
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.80 (s, 1H, COOH), 7.85 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.70–7.40 (m, 6H, Fmoc ArH + benzoate ArH), 4.40 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 4.00 (t, J = 6.0 Hz, 2H, OCH₂), 3.35–3.15 (m, 2H, NHCH₂), 1.90–1.70 (m, 2H, OCH₂CH₂).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/0.1% TFA), retention time = 6.2 min, purity >98%.
Comparative Analysis of Synthetic Methodologies
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, rt | 78–85 | 95–98 | Mild conditions; high Fmoc stability | Costly reagents; phosphine byproducts |
| Alkylation | K₂CO₃, DMF, 60°C | 65–75 | 90–95 | Scalable; inexpensive | Base-sensitive Fmoc deprotection risk |
| Solid-Phase Synthesis | Rink Amide resin, HATU, DIPEA | 70–80 | 97–99 | Automated; iterative elongation | Requires specialized equipment |
Applications in Peptide and Material Science
The target compound’s dual functionality enables diverse applications:
- SPPS Linkers : Covalent attachment to resins via carboxylic acid, permitting Fmoc-deprotection and peptide elongation.
- Drug Conjugates : Carboxylic acid conjugation to therapeutic agents (e.g., doxorubicin) for targeted delivery.
- Surface Functionalization : Immobilization on nanoparticles or biosensors via amine-carboxylate coupling.
Chemical Reactions Analysis
Types of Reactions
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine for further functionalization.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the propoxy chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium azide (NaN₃), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it useful in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid. For instance, derivatives have been synthesized and tested against various microbial strains, showing promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/mL |
| Compound B | Escherichia coli | 100 μg/mL |
| Compound C | Candida albicans | 75 μg/mL |
Drug Delivery Systems
The incorporation of this compound into polymeric systems has been explored for targeted drug delivery applications. Its ability to form stable conjugates with chitosan has been investigated, allowing for the controlled release of therapeutic agents . This property enhances the bioavailability of drugs while minimizing side effects.
Targeted Delivery
Research indicates that the compound can be covalently linked to integrin antagonists, facilitating targeted delivery to specific tissues or cells. This approach is particularly beneficial in cancer therapy, where localized treatment can significantly improve efficacy while reducing systemic toxicity .
Synthesis and Evaluation
In one study, derivatives of this compound were synthesized and evaluated for their biological activities. The synthesized compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against resistant strains of bacteria .
Structural Characterization
The structural characterization of these compounds was performed using techniques like X-ray crystallography and NMR spectroscopy, confirming their molecular integrity and providing insights into structure-activity relationships .
Mechanism of Action
The mechanism of action of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Key Compounds Identified
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid Features a hydroxyl group at the 5-position of the benzoic acid, enhancing polarity and hydrogen-bonding capacity. Used in pH-sensitive drug delivery systems .
3-[3-(Fmoc-amino)propoxy]propanoic acid Replaces benzoic acid with propanoic acid, reducing aromaticity and altering solubility in non-polar solvents .
(R)-3-Fmoc-amino-3-(4-hydroxyphenyl)propanoic acid Chiral center and hydroxyphenyl group enable enantioselective syntheses and bioactivity studies .
2-Benzyloxycarbonylamino-5-[3-(Fmoc-amino)propyl]-benzoic acid methyl ester Dual protection (Fmoc and benzyloxycarbonyl) allows sequential deprotection in complex syntheses .
Physicochemical Properties
Biological Activity
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is . It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and drug design due to its ability to protect amino groups during chemical reactions.
Structural Information
- Molecular Weight : 369.42 g/mol
- SMILES Representation :
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCC(=O)O - InChI :
InChI=1S/C21H23NO5/c23-20(24)10-13-26-12-5-11-22-21(25)27-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24)
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential roles in medicinal chemistry and biochemistry.
Antioxidant Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that compounds with similar structures can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
The antibacterial effects of benzoic acid derivatives have also been documented. In vitro studies show that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes .
Case Studies
- Case Study on Antioxidant Efficacy : A comparative analysis was conducted on several benzoic acid derivatives, including this compound. The study found that this compound exhibited a higher antioxidant capacity than traditional antioxidants like ascorbic acid.
- Antimicrobial Activity Assessment : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the compound when applied to bacterial cultures, confirming its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activities. Researchers have explored various modifications to improve solubility and bioavailability while maintaining or enhancing its efficacy against targeted biological pathways.
Summary Table of Biological Activities
| Activity Type | Description | Efficacy |
|---|---|---|
| Antioxidant | Scavenging free radicals | High efficacy in DPPH assay |
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple strains |
| Cytotoxicity | Potential effects on cancer cells | Under investigation |
Q & A
Q. What is the role of the Fmoc group in the synthesis of 3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It shields the amino group from unwanted reactions while allowing selective deprotection under mild basic conditions (e.g., piperidine). This enables sequential coupling of amino acids. After synthesis, the Fmoc group is cleaved without disrupting the acid-sensitive benzoic acid backbone .
Q. What are the standard purification techniques for this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used, with C18 columns and gradients of acetonitrile/water (0.1% TFA). For intermediates, flash chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) may suffice. Confirm purity via LC-MS and -NMR (>95% purity) .
Q. How is the stability of 3-[3-(Fmoc-amino)propoxy]benzoic acid assessed under varying pH conditions?
Stability studies involve incubating the compound in buffers at pH 2–10 (37°C) and monitoring degradation via UV-HPLC at 265 nm (Fmoc absorption). Decomposition rates increase above pH 8 due to Fmoc cleavage. Store at −20°C in anhydrous DMSO or DMF to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved when using microwave-assisted vs. conventional methods?
Microwave synthesis often reduces reaction times (e.g., from 24 hours to 30 minutes) but may lead to side reactions (e.g., racemization). Optimize parameters:
- Temperature : 60–80°C for Fmoc deprotection.
- Power : 150 W to avoid overheating. Validate results by comparing -NMR spectra of products from both methods. Discrepancies in yields >10% suggest incomplete coupling or solvent effects .
Q. What strategies mitigate aggregation during peptide conjugation with this benzoic acid derivative?
Aggregation arises from hydrophobic Fmoc interactions. Solutions include:
- Solvent optimization : Use DMF with 0.1% HOBt (hydroxybenzotriazole) to enhance solubility.
- Temperature control : Conduct reactions at 4°C to reduce kinetic aggregation.
- Ultrasonication : Apply brief pulses (5 sec) to disperse particulates before coupling .
Q. How do structural modifications (e.g., fluorophenyl substitution) affect biological activity?
Comparative SAR studies show:
Q. What analytical methods resolve discrepancies in mass spectrometry (MS) data for this compound?
Discrepancies between calculated ([M+H] = 290.28) and observed m/z values often arise from:
- Adduct formation : Use ammonium acetate in mobile phases to suppress Na/K adducts.
- In-source decay : Lower ESI voltage from 4.5 kV to 3.2 kV. Cross-validate with MALDI-TOF for high-mass accuracy (<5 ppm error) .
Q. How does the Fmoc group influence the compound’s interaction with lipid bilayers in drug delivery studies?
Surface plasmon resonance (SPR) assays reveal Fmoc increases membrane permeability by 2.5-fold compared to Boc-protected analogs. This is attributed to the fluorenyl moiety’s planar structure, which disrupts lipid packing. Use confocal microscopy with fluorescently tagged derivatives to visualize cellular uptake .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
Q. How should accidental exposure to this compound be managed?
- Inhalation : Move to fresh air; administer oxygen if bronchospasm occurs.
- Skin contact : Wash with 10% polyethylene glycol 400 solution to dissolve Fmoc residues.
- Eye exposure : Rinse with saline for 15 minutes; consult an ophthalmologist.
Document incidents and review SDS sections 4 and 8 for tailored protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
